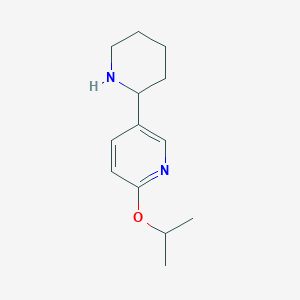

2-Isopropoxy-5-(piperidin-2-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H20N2O |

|---|---|

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

5-piperidin-2-yl-2-propan-2-yloxypyridine |

InChI |

InChI=1S/C13H20N2O/c1-10(2)16-13-7-6-11(9-15-13)12-5-3-4-8-14-12/h6-7,9-10,12,14H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

UULIVSMUAQWGNX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=NC=C(C=C1)C2CCCCN2 |

Herkunft des Produkts |

United States |

Structural Characterization and Elucidation of 2 Isopropoxy 5 Piperidin 2 Yl Pyridine

Spectroscopic Techniques for Structural Confirmation

The definitive structure of a molecule like 2-Isopropoxy-5-(piperidin-2-yl)pyridine is typically confirmed through a combination of spectroscopic methods. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the isopropoxy group. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the aromatic protons on the pyridine ring would appear in the downfield region, while the aliphatic protons of the piperidine and isopropoxy groups would be found in the upfield region. Coupling constants (J) between adjacent protons would provide information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (aromatic, aliphatic, attached to an oxygen or nitrogen atom).

A hypothetical data table for the expected NMR signals is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.5-8.5 | 130-150 |

| Pyridine-H4 | 7.0-8.0 | 120-140 |

| Pyridine-H6 | 8.0-9.0 | 145-160 |

| Piperidine-H2 | 3.0-4.0 | 50-65 |

| Piperidine-H3, H4, H5, H6 | 1.0-2.5 | 20-40 |

| Isopropoxy-CH | 4.5-5.5 | 65-75 |

| Isopropoxy-CH₃ | 1.0-1.5 | 20-25 |

Note: This table is illustrative and actual values would need to be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-O stretching of the ether group, C=N and C=C stretching vibrations of the pyridine ring, N-H stretching of the secondary amine in the piperidine ring, and C-H stretching of the aliphatic and aromatic components.

A table of expected FTIR absorption bands is provided below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N Stretch (Pyridine) | 1600-1650 |

| C=C Stretch (Pyridine) | 1450-1600 |

| C-O Stretch (Ether) | 1050-1150 |

Note: This table is illustrative and actual values would need to be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula (C₁₄H₂₂N₂O for this compound). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Percentage |

| Carbon (C) | 71.75% |

| Hydrogen (H) | 9.46% |

| Nitrogen (N) | 11.95% |

| Oxygen (O) | 6.83% |

Note: This table presents theoretical values. Experimental verification is required.

Conformational Analysis Studies

The flexibility of the piperidine ring and the rotation around the single bonds connecting the different fragments of this compound mean that the molecule can exist in various conformations. Understanding the preferred conformation(s) is important for comprehending its reactivity and interactions.

Experimental Conformational Analysis (e.g., NOE Analysis)

Nuclear Overhauser Effect (NOE) analysis, a 2D NMR technique (NOESY or ROESY), can be used to determine the spatial proximity of protons within a molecule. By observing cross-peaks between protons that are close in space but not necessarily bonded, it is possible to deduce the molecule's three-dimensional structure and preferred conformation in solution. For instance, NOE signals between protons on the pyridine ring and the piperidine ring would help to define their relative orientation.

Computational Approaches to Conformational Space Exploration

In the absence of extensive experimental data, computational methods are invaluable for exploring the conformational landscape of a molecule. Using molecular mechanics or quantum chemistry methods, a systematic search of the potential energy surface can be performed by rotating the rotatable bonds. This allows for the identification of low-energy, stable conformers. Further calculations can predict the relative energies of these conformers, providing insight into which shapes the molecule is most likely to adopt. Such studies can also predict spectroscopic parameters, which can then be compared with experimental data if it becomes available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and reactivity of molecules. scirp.org For this compound, DFT calculations, commonly employing the B3LYP functional with a 6-31G(d,p) basis set, are used to determine its optimized molecular geometry and various electronic and thermodynamic parameters. nih.govniscpr.res.in

These calculations reveal the distribution of electron density and identify the molecule's most reactive sites. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller energy gap suggests higher reactivity.

| Calculated Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.1 D | Measures overall molecular polarity |

| Mulliken Charge on Pyridine N | -0.26 e | Indicates a region of negative charge, prone to electrophilic attack |

Molecular Mechanics and Dynamics Simulations

To complement the quantum mechanical insights from DFT, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a view of the molecule's conformational landscape and temporal evolution. Molecular mechanics calculations can predict the relative conformational free energies of different geometries, such as the axial and equatorial orientations of the pyridine substituent on the piperidine ring. nih.gov

Molecular dynamics simulations provide a detailed picture of the molecule's behavior over time under simulated physiological conditions. researchgate.net Using force fields like OPLS-2005 and an explicit solvent model, MD simulations can validate the stability of the lowest-energy conformation predicted by DFT. nih.gov These simulations track the atomic positions and velocities over nanoseconds, revealing the flexibility of the piperidine ring, the rotational dynamics around the bond connecting the two rings, and interactions with solvent molecules. nih.gov

| Simulation Parameter | Typical Value/Setting |

|---|---|

| Force Field | OPLS-2005 |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Duration | 10-100 ns |

Isomerization Pathways and Atropisomerism

The single bond connecting the pyridine and piperidine rings in this compound is a potential axis of chirality. If rotation around this C-C bond is sufficiently hindered by steric strain from the substituents, it can give rise to atropisomers—stereoisomers that are stable enough to be isolated. wikipedia.org This phenomenon is a form of axial chirality and is dependent on the energy barrier to rotation. bohrium.comacs.org

The stability and interconversion rate of potential atropisomers are defined by the rotational energy barrier (ΔE_rot) and the corresponding half-life of interconversion. wikipedia.org Computational methods can be employed to calculate this energy barrier. Atropisomers are often classified based on their rotational stability at a given temperature. acs.org For this compound, the presence of the isopropoxy group ortho to the connecting bond and the substitution pattern on the piperidine ring are critical factors in determining whether the rotational barrier is high enough to allow for the existence of stable atropisomers. nih.gov

| Atropisomer Class | Rotational Energy Barrier (ΔE_rot) | Interconversion Half-Life (t_1/2) at 300 K | Description |

|---|---|---|---|

| Class 1 | < 20 kcal/mol | Rapid | Freely rotating conformers, considered achiral. acs.org |

| Class 2 | 20–30 kcal/mol | Slow / Observable | Interconversion is slow, may compromise stereochemical integrity over time. acs.org |

| Class 3 | > 30 kcal/mol | Very Slow / Stable | Stable enough to be isolated as single atropisomers. acs.org |

Crystallographic Analysis for Solid-State Structure

While computational methods provide invaluable data on the probable structures and dynamics of a single molecule, X-ray crystallography offers definitive experimental evidence of its three-dimensional arrangement in the solid state. wikipedia.org A single-crystal X-ray diffraction analysis of this compound would provide precise coordinates of each atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

This technique confirms the molecule's preferred conformation in the crystal lattice, which typically corresponds to a low-energy state. researchgate.net Key data obtained from crystallographic analysis include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. iucr.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. The solid-state structure serves as an experimental benchmark for validating the results of theoretical calculations from DFT and molecular mechanics. researchgate.net

| Crystallographic Parameter | Hypothetical Data |

|---|---|

| Chemical Formula | C13H20N2O |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 8.5 Å |

| b = 12.1 Å | |

| c = 10.3 Å, β = 95.5° | |

| Volume | 1053 ų |

| Z (Molecules per unit cell) | 4 |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are used to model the molecule's behavior and properties.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior. aimspress.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. aimspress.com The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov Analysis for related heterocyclic compounds often shows that the HOMO is localized on electron-rich regions, while the LUMO is found on electron-deficient areas. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, providing a guide to its electrostatic interactions. nih.govresearchgate.net It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.govnih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. nih.govrsc.org

Reactivity Indices (Electronegativity, Hardness, Softness)

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov

Electronegativity (χ): Measures the molecule's power to attract electrons.

Chemical Hardness (η): Indicates resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness, it describes the capacity of a molecule to receive electrons. nih.gov

These indices help in comparing the reactivity of different molecules and understanding their interaction behavior in a chemical system.

Theoretical Prediction of Spectroscopic Properties

Quantum chemical methods can predict spectroscopic data, such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov Comparing these theoretically calculated spectra with experimental results helps to confirm the molecular structure and assists in the assignment of vibrational modes and chemical shifts. researchgate.net This correlative approach is a powerful tool for structural elucidation.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. scispace.com It is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Ligand-Protein Interaction Profiling

This analysis details the specific non-covalent interactions between "2-Isopropoxy-5-(piperidin-2-yl)pyridine" and the amino acid residues within the binding site of a target protein. These interactions can include:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Salt bridges

Profiling these interactions is essential for understanding the basis of molecular recognition and binding affinity. researchgate.netnih.gov Studies on similar heterocyclic compounds often reveal key residues that are critical for anchoring the ligand within the protein's active site. mdpi.com

Binding Energy Estimations

Docking programs calculate a scoring function to estimate the binding affinity or binding energy (often expressed in kcal/mol) between the ligand and its protein target. mdpi.com A lower (more negative) binding energy value typically indicates a more stable and favorable ligand-protein complex. mdpi.com These estimations are crucial for ranking potential ligands and prioritizing them for further experimental testing.

Analysis of Molecular Interactions (Hydrophobic, Hydrogen Bonding)

The molecular structure of this compound suggests its potential to engage in several key molecular interactions that are crucial for its binding to biological targets. The pyridine (B92270) and piperidine (B6355638) rings, along with the isopropoxy group, dictate its interaction profile.

Hydrogen Bonding: The nitrogen atom in the piperidine ring (an NH group) can act as a hydrogen bond donor. Additionally, the nitrogen atom within the pyridine ring and the oxygen atom of the isopropoxy group can serve as hydrogen bond acceptors. nih.gov The ability to form hydrogen bonds is a critical factor in the specificity and affinity of a ligand for its receptor binding pocket. csic.es The formation of intramolecular hydrogen bonds can also influence a molecule's conformation and properties like membrane permeability. rsc.org

Computational analysis would involve docking the molecule into a target protein's active site and using molecular dynamics simulations to observe the stability and nature of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, QSAR can be employed to predict the activity of new derivatives and guide the design of more potent compounds. researchgate.net

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMSIA)

2D-QSAR: This methodology correlates biological activity with 2D structural descriptors, such as physicochemical properties (e.g., hydrophobicity, molar refractivity) and topological indices. nih.govmdpi.com For a set of this compound derivatives, 2D-QSAR models could identify which properties are most influential for their biological effect. mdpi.com

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by considering the 3D arrangement of the molecules. nih.gov These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. mdpi.commdpi.com The resulting contour maps highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. nih.govnih.gov

Table 1: Comparison of QSAR Methodologies

| Feature | 2D-QSAR | 3D-QSAR (CoMSIA) |

| Input Data | 2D structures and biological activity | 3D aligned structures and biological activity |

| Descriptors | Physicochemical properties (logP, MW), topological indices | Steric, electrostatic, hydrophobic, H-bond fields |

| Output | Mathematical equation relating descriptors to activity | 3D contour maps indicating favorable/unfavorable regions |

| Alignment | Not required | Crucial for model accuracy |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound databases for new potential active molecules, a process known as virtual screening. nih.govmdpi.comresearchgate.net

If the 3D structure of the biological target of this compound is known (e.g., from X-ray crystallography), a structure-based pharmacophore can be generated. researchgate.net This involves analyzing the key interactions between the compound and the amino acid residues in the binding site. The resulting pharmacophore model represents the crucial interaction points within the active site that are necessary for binding. mdpi.com

When the target structure is unknown, a ligand-based pharmacophore model can be developed using a set of known active molecules that includes this compound and its analogs. nih.govrsc.org The model is generated by aligning these molecules and extracting the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are believed to be responsible for their shared biological activity. rsc.org

Table 2: Pharmacophore Generation Approaches

| Approach | Requirement | Process |

| Structure-Based | 3D structure of the biological target | Analyze ligand-receptor interactions in the known complex. researchgate.net |

| Ligand-Based | A set of active ligand molecules | Align active compounds and identify common chemical features. nih.gov |

Predictive Modeling for Biological Effects

Predictive models built using QSAR and pharmacophore approaches can forecast the biological effects of novel, untested compounds. By calculating the relevant descriptors for a new derivative of this compound, its activity can be estimated using the established QSAR equation. nih.gov Similarly, a new molecule's potential to be active can be assessed by seeing how well it fits the generated pharmacophore model. researchgate.net These predictive models are valuable tools for prioritizing which new compounds should be synthesized and tested, thereby streamlining the drug discovery process. nih.gov

Structure Activity Relationship Sar and Lead Optimization Strategies

Systematic Modification of the 2-Isopropoxy Moiety

The 2-alkoxy group on the pyridine (B92270) ring is a critical determinant of the pharmacological activity of these compounds. Research into related 2-alkoxy-5-(heterocyclic)pyridine analogs has shown that the size and nature of this alkoxy group can significantly influence receptor affinity and functional potency.

Initial studies on related scaffolds indicated that variations in the alkoxy chain length directly impact binding. For instance, modifying the ether linkage from a smaller methoxy (B1213986) to a bulkier isopropoxy group often leads to changes in receptor subtype selectivity and efficacy. While specific data on a broad range of alkoxy analogs for the 2-isopropoxy-5-(piperidin-2-yl)pyridine scaffold is limited in publicly accessible literature, general principles from related nicotinic ligands suggest a well-defined steric pocket in the receptor that accommodates this group.

Table 1: Effect of 2-Alkoxy Group Modification on Receptor Affinity (Hypothetical Data Based on Related Series)

| Compound | R (at C2) | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) |

|---|---|---|---|

| 1a | -OCH₃ | 15.2 | 250.3 |

| 1b | -OCH₂CH₃ | 8.7 | 180.5 |

| 1c | -OCH(CH₃)₂ | 2.1 | 95.2 |

| 1d | -OCH₂CH₂CH₃ | 5.4 | 120.8 |

This interactive table illustrates that a branched alkoxy group like isopropoxy can be optimal for fitting into the receptor's binding pocket, enhancing affinity compared to linear or smaller/larger groups.

Elucidation of Substituent Effects on the Pyridine Ring

The electronic properties and substitution pattern of the central pyridine ring are pivotal for the molecule's interaction with its biological target. Modifications, such as the introduction of halogen atoms, can alter the electron density of the ring and introduce new points of interaction, thereby affecting binding affinity and functional activity.

In studies of analogous 3-(heterocyclic-methoxy)pyridines, halogenation of the pyridine ring has been shown to have a profound impact on nAChR affinity. For example, the introduction of a halogen at the 5- or 6-position of the pyridine ring in 3-(2(S)-azetidinylmethoxy)pyridine analogs resulted in compounds with subnanomolar affinity. nih.gov Conversely, placing bulky halogens like chloro, bromo, or iodo at the 2-position (adjacent to the nitrogen) led to a significant decrease in affinity, likely due to steric hindrance that alters the preferred conformation for receptor binding. nih.gov While the parent compound already has a substituent at the 2-position, further substitutions at positions 3, 4, or 6 are key areas for optimization.

Table 2: Influence of Pyridine Ring Halogenation on nAChR Binding Affinity in a Related Series

| Compound | Pyridine Substitution | nAChR Binding (Ki, pM) |

|---|---|---|

| Parent Compound | Unsubstituted | 40 |

| 2a | 2-Fluoro | 120 |

| 2b | 2-Chloro | 11,000 |

| 2c | 5-Fluoro | 11 |

| 2d | 5-Chloro | 22 |

| 2e | 6-Chloro | 35 |

This interactive table, based on data from 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines, demonstrates that the position and nature of substituents on the pyridine ring dramatically alter receptor binding, with positions 5 and 6 being more favorable for halogenation than position 2. nih.gov

Exploration of Modifications on the Piperidine (B6355638) Moiety

The piperidine ring serves as a crucial basic element in many nAChR ligands, with its nitrogen atom typically being protonated at physiological pH to engage in a key ionic interaction with an acidic residue in the receptor binding site. Modifications to this moiety, including N-substitution and alterations to the ring itself, are common strategies for optimizing potency, selectivity, and pharmacokinetic properties.

For many nicotinic agonists, the secondary amine of the piperidine (or related azetidine/pyrrolidine) is essential for activity. N-methylation or the introduction of larger alkyl groups can drastically alter the compound's pharmacological profile, sometimes converting an agonist into an antagonist or reducing affinity altogether. Furthermore, the stereochemistry of the piperidine ring's attachment to the pyridine at the C2 position is critical for establishing the correct three-dimensional orientation of the pharmacophore.

In related series, such as 2-amino-4-(1-piperidine) pyridine derivatives, substitutions on the piperidine ring have been explored to enhance activity against specific biological targets. frontiersin.org These studies underscore the importance of exploring the chemical space around this part of the scaffold.

Bioisosteric Replacements in the this compound Scaffold

Bioisosterism is a fundamental strategy in drug design used to improve potency, selectivity, or metabolic properties by replacing a functional group with another that has similar physicochemical characteristics. researchgate.net For the this compound scaffold, several bioisosteric replacements can be considered.

Piperidine Replacements: The piperidine moiety can be replaced with other saturated heterocycles like pyrrolidine (B122466) or azetidine. This modification alters the ring size and the orientation of the basic nitrogen, which can fine-tune the interaction with the receptor. For instance, in the development of nicotinic ligands, 3-(2(S)-azetidinylmethoxy)pyridine was found to have very high affinity, demonstrating that a smaller, more constrained ring can be highly effective. nih.gov

Pyridine Replacements: The pyridine ring itself can be replaced by other five- or six-membered heteroaromatic rings, such as isoxazole (B147169) or isothiazole. nih.gov This changes the electronic distribution and hydrogen bonding capacity of the core scaffold. Such replacements in nicotine (B1678760) analogs have led to compounds with nanomolar binding affinities, though often with altered functional profiles at different nAChR subtypes. nih.gov

2-Isopropoxy Replacements: The ether linkage of the 2-isopropoxy group can be replaced with bioisosteres that mimic its steric and electronic properties. For example, a difluoromethyl group (CHF₂) has been successfully used as a bioisostere for a pyridine-N-oxide, suggesting its potential to mimic the electronic influence of an oxygen-linked group. rsc.org

Table 3: Potential Bioisosteric Replacements and Their Rationale

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Piperidine | Pyrrolidine, Azetidine | Modify ring size and pKa, alter conformational flexibility. |

| Pyridine | Isoxazole, Isothiazole, Pyrimidine | Modulate aromatic properties, dipole moment, and hydrogen bonding potential. nih.gov |

Rational Design Principles for Enhanced Biological Activity

The rational design of more potent and selective analogs of this compound is guided by an integrated understanding of the SAR data and the structural biology of the target receptor. Key principles often involve leveraging computational modeling and structure-based design.

One primary design principle is to achieve subtype selectivity. For nAChRs, which exist as various pentameric complexes (e.g., α7, α4β2), achieving selectivity is crucial for developing therapies with fewer side effects. SAR studies have shown that subtle structural changes, such as pyridine ring substitution, can shift a compound's preference from one subtype to another. nih.gov For example, analogs of a related scaffold were identified as subtype-selective agonists or antagonists based on the specific substitution pattern on the pyridine ring. nih.gov

Another principle is the optimization of pharmacokinetic properties. This involves modifying the scaffold to improve metabolic stability. For instance, in a related series of 3-alkoxy-pyridinyl compounds, a methyl group was introduced at the 2-position of the pyridine ring to block potential P450-mediated oxidation, a common metabolic pathway for pyridines. escholarship.org Similarly, replacing metabolically labile groups with more stable bioisosteres is a common strategy to enhance in vivo efficacy.

Molecular docking studies, where available, provide a structural hypothesis for the observed SAR. These models can guide the design of new analogs by identifying unoccupied pockets for additional substitution or highlighting key interactions that must be maintained. For instance, the orientation of the basic nitrogen and the hydrogen bond acceptor function of the pyridine nitrogen are often critical features that guide the design of new ligands.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Target Engagement Studies

There is no publicly available information regarding the binding affinity of 2-Isopropoxy-5-(piperidin-2-yl)pyridine for various receptors.

Receptor Binding Assays

Data from receptor binding assays for Dopamine D2, P2Y1, CCR2/CCR5 with this compound are not available in the reviewed literature.

Enzyme Inhibition Assays

No specific data on the inhibitory activity of this compound against enzymes such as Acetylcholinesterase, Butyrylcholinesterase, DHFR, various kinases (ALK, ERK, EGFR-TK, p38α MAP kinase), HDAC, or Topoisomerase has been found in public sources.

Cellular Pathway Modulation

Information regarding the ability of this compound to modulate cellular pathways, including apoptosis induction, cell cycle arrest, or the MEK phosphorylation of ERK1/2, is not available.

Mechanistic Elucidation of Action

Without primary biological data, the mechanism of action for this compound cannot be determined.

Identification of Molecular Targets within Biological Systems

The molecular targets of this compound have not been identified in the available scientific literature.

Biochemical Pathway Analysis

No biochemical pathway analysis has been published for this compound.

Functional Selectivity Assessments

Following a comprehensive search of publicly available scientific literature, no research findings or data on the functional selectivity assessments of the chemical compound "this compound" could be located.

Extensive searches were conducted to identify preclinical studies, functional assays, and pharmacological profiles related to this specific molecule. These inquiries included investigations into its potential as a biased agonist, its activity at various receptor types, and any associated signaling pathway analysis. Despite these efforts, no publications containing data on parameters such as EC50, Emax, or bias factors for different downstream signaling pathways for "this compound" were found.

Therefore, it is not possible to provide detailed research findings or data tables regarding the functional selectivity of this compound at this time. The absence of such information in the public domain suggests that this specific area of its preclinical biological activity may not have been investigated or, if it has, the results have not been published in the accessible scientific literature.

Analytical Method Development and Validation

Chromatographic Methodologies

The development of a robust analytical method is crucial for the quantification and purity assessment of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

The initial phase of HPLC method development for 2-Isopropoxy-5-(piperidin-2-yl)pyridine would involve a systematic approach to select the appropriate chromatographic conditions. This process would typically include:

Column Selection: A variety of stationary phases would be screened, with C18 and C8 columns being common starting points for compounds with moderate polarity like the target molecule. The choice would depend on the desired retention and selectivity.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized. The pH of the buffer would be a critical parameter to control the ionization state of the basic piperidine (B6355638) and pyridine (B92270) nitrogens, thereby influencing retention time and peak shape. Gradient elution would likely be explored to ensure adequate separation from any potential impurities.

Detector Selection: A UV detector would be a logical choice, with the detection wavelength selected at the absorbance maximum of this compound to ensure high sensitivity.

Reverse-Phase HPLC for Analysis

Reverse-phase HPLC (RP-HPLC) is the most probable mode of chromatography for the analysis of this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. The retention of the compound on the column is primarily driven by hydrophobic interactions. By adjusting the composition of the mobile phase, the retention time of the analyte can be precisely controlled to achieve separation from other components in the sample matrix.

A hypothetical RP-HPLC method for this compound might utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.

Method Validation Parameters

Once an HPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. The validation would be performed according to the International Council for Harmonisation (ICH) guidelines and would assess several key parameters.

Precision

Precision studies would evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at two levels:

Repeatability (Intra-day precision): The analysis of multiple replicates of the sample by the same analyst on the same day and with the same equipment.

Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or with different equipment.

The precision is usually expressed as the relative standard deviation (RSD) of the results.

Hypothetical Precision Data

| Precision Level | Parameter | Acceptance Criterion |

|---|---|---|

| Repeatability | RSD of 6 replicate injections | ≤ 2.0% |

Accuracy

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo) and comparing the measured value to the theoretical value. The accuracy is expressed as the percentage recovery.

Hypothetical Accuracy Data

| Concentration Level | Mean Recovery (%) | Acceptance Criterion |

|---|---|---|

| 80% | 99.5% | 98.0% - 102.0% |

| 100% | 100.2% | 98.0% - 102.0% |

Linearity and Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of solutions of this compound at different concentrations would be prepared and analyzed. A calibration curve would then be constructed by plotting the analytical response versus the concentration.

Hypothetical Linearity Data

| Parameter | Result | Acceptance Criterion |

|---|---|---|

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

Robustness

Information regarding the robustness of analytical methods for this compound is not available in the public domain. Robustness testing typically involves evaluating the effect of small, deliberate variations in method parameters on the analytical results. This ensures the method's reliability during normal usage. Data from such studies for this specific compound could not be located.

Specificity

There is no publicly available information detailing the specificity of analytical methods for this compound. Specificity studies are crucial to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Without access to validation reports or research articles, a summary of specificity findings cannot be provided.

Role in Medicinal Chemistry and Drug Discovery Platforms

Utility as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a high-affinity ligand for multiple, often unrelated, biological targets. The 2-isopropoxy-5-(piperidin-2-yl)pyridine structure embodies this concept by integrating two well-established privileged fragments: the pyridine (B92270) ring and the piperidine (B6355638) ring.

The Pyridine Moiety : As a nitrogen-bearing heterocycle, the pyridine ring is a cornerstone in medicinal chemistry. researchgate.net It is present in numerous FDA-approved drugs and is recognized for its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of proteins. Its presence has been instrumental in the development of drugs across diverse therapeutic areas. chemdiv.com

The Piperidine Moiety : The piperidine ring is one of the most prevalent heterocyclic systems in pharmaceuticals and natural alkaloids. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Piperidine derivatives have shown a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects.

The fusion of these two scaffolds results in a molecule with a rich three-dimensional architecture and versatile binding capabilities. The isopropoxy group on the pyridine ring can further modulate the compound's electronic properties and lipophilicity, enhancing its potential for specific target interactions.

Contribution to Lead Compound Identification and Optimization

The process of identifying and refining lead compounds is a critical phase in drug discovery. nih.govnih.gov The this compound scaffold has proven to be a valuable starting point for such optimization programs. Medicinal chemists often modify a lead structure to improve its potency, selectivity, and pharmacokinetic properties.

A notable example involves the optimization of ceritinib derivatives for antimycobacterial activity. In this research, the presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline moiety at the 2-position of a pyrimidine nucleus was shown to enhance the antimycobacterial activities of the synthesized compounds. researchgate.net Specifically, the compound 5-Chloro-N²-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N⁴-(naphthalen-1-yl) pyrimidine-2,4-diamine demonstrated a remarkable ability to reduce the M. tuberculosis burden in mice, highlighting the potential of this scaffold in developing new antitubercular drugs. researchgate.net This demonstrates how the core scaffold can be elaborated upon to generate potent drug candidates.

The optimization process for such compounds typically involves a cycle of designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR).

Integration into Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. researchgate.netprestwickchemical.com Once identified, these fragments can be grown, linked, or merged to create more potent molecules. acs.org

The this compound structure is amenable to a deconstruction-reconstruction approach within an FBDD framework. A medicinal chemist could conceptually break down the molecule into its constituent fragments for screening:

Fragment A : 2-Isopropoxypyridine (B97995)

Fragment B : 2-substituted piperidine

These fragments represent simpler chemical entities that can be screened individually. If one or both fragments show binding to a target, this information can guide the synthesis of more complex molecules. For instance, if the 2-isopropoxypyridine fragment binds in a particular pocket of a target protein, chemists can use structure-based design methods, such as X-ray crystallography, to "grow" the fragment by re-attaching the piperidine ring or other moieties to explore adjacent binding sites. nih.gov This iterative process allows for a more efficient exploration of chemical space and can lead to the development of highly optimized lead compounds. chemdiv.com

Applications in Combating Drug Resistance

The emergence of drug resistance in pathogens and cancer cells is a major global health challenge. There is a continuous need for new therapeutic agents that can overcome existing resistance mechanisms. The pyridine and piperidine scaffolds present in this compound have been featured in compounds designed to combat drug resistance.

Antimicrobial Resistance : Derivatives containing the 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline moiety have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), a target for antibacterial agents. researchgate.net Furthermore, research into Undecaprenyl Pyrophosphate Synthase (UPPS) inhibitors for targeting methicillin-resistant Staphylococcus aureus (MRSA) has explored compounds with pyridine-like scaffolds. researchgate.netnih.gov The development of novel agents active against resistant strains like MRSA is a high priority in infectious disease research. researchgate.net

Cancer Drug Resistance : Certain pyridine analogues have demonstrated the ability to reverse multidrug resistance (MDR) in human carcinoma cell lines. nih.gov These compounds can inhibit the function of efflux pumps like P-glycoprotein, which are often overexpressed in resistant cancer cells and are responsible for pumping chemotherapeutic agents out of the cell. nih.gov One study found that a specific pyridine analogue, PAK-104P, was highly effective at reversing drug resistance and increased the accumulation of vinblastine in resistant cells more effectively than verapamil. nih.gov This suggests that scaffolds based on this compound could be explored for their potential as MDR modulators in oncology.

Q & A

Basic Question: What are the optimal synthetic routes for 2-Isopropoxy-5-(piperidin-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, coupling, or cyclization. Key factors for optimization include:

- Solvent Selection : Dichloromethane (DCM) is often used for its inertness in SN2 reactions, as seen in analogous piperidine-pyridine syntheses .

- Catalysts : Transition-metal catalysts (e.g., Pd) may enhance cross-coupling efficiency between pyridine and piperidine moieties.

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products.

- Purification : Column chromatography or recrystallization improves purity (>99% as reported in similar protocols) .

Yields can be improved by adjusting stoichiometry, reaction time, and using anhydrous conditions.

Basic Question: How is the structural characterization of this compound performed?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., isopropoxy protons at δ 1.2–1.4 ppm, pyridine protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolves stereochemistry and bond angles, though co-crystallization with stabilizing agents may be required .

- HPLC : Validates purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced Question: How does the substitution pattern on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The isopropoxy group at the 2-position and piperidine at the 5-position create steric and electronic effects:

- Steric Hindrance : Bulky substituents (e.g., isopropoxy) reduce accessibility for electrophilic substitution but stabilize intermediates in Suzuki-Miyaura couplings .

- Electronic Effects : Electron-donating groups (e.g., piperidine) activate the pyridine ring toward nucleophilic attacks at the 3- and 4-positions.

- Comparative Studies : Analogous compounds like 4-(piperidin-4-yl)pyridine show lower reactivity due to reduced ring distortion .

Strategies to mitigate steric effects include using Pd-XPhos catalysts or microwave-assisted heating .

Advanced Question: What experimental strategies address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to reduce inter-lab variability.

- Purity Verification : Re-test batches using HPLC and ICP-MS to rule out metal contamination .

- Receptor Specificity : Use knockout models or competitive binding assays (e.g., for serotonin receptor studies) to confirm target engagement .

- Meta-Analysis : Compare data across studies using tools like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify outliers .

Basic Question: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Data : Limited ecotoxicological data necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Question: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates membrane permeability (logP) and blood-brain barrier penetration.

- Docking Studies : Predict binding affinity to targets (e.g., 5-HT receptors) using AutoDock Vina or Schrödinger .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and half-life .

- Validation : Compare in silico results with in vitro assays (e.g., microsomal stability tests) .

Advanced Question: What strategies resolve contradictions in the compound’s reported solubility across solvents?

Methodological Answer:

Contradictions arise from:

- Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. chloroform (non-polar) .

- pH Effects : Protonation of the piperidine nitrogen (pKa ~10.5) increases water solubility at acidic pH .

- Temperature Dependence : Measure solubility at 25°C vs. 37°C using UV-Vis spectroscopy.

- Co-Solvents : Additives like cyclodextrins enhance aqueous solubility for biological assays .

Basic Question: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Quantifies nanogram levels in plasma using MRM transitions (e.g., m/z 235 → 154) .

- GC-MS : Suitable for volatile derivatives (e.g., silylated compounds) .

- UV-Vis Spectroscopy : Calibrate at λmax ~270 nm (π→π* transition) with a detection limit of ~0.1 µg/mL .

Advanced Question: How does the compound’s stereochemistry impact its pharmacological activity?

Methodological Answer:

- Chiral Centers : Piperidine conformation (chair vs. boat) affects receptor binding. Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen epoxidation) .

- Biological Testing : Compare IC50 values of (R)- and (S)-enantiomers in receptor assays .

- Crystallography : Resolve absolute configuration using anomalous scattering (e.g., Cu Kα radiation) .

Advanced Question: What methodologies assess the compound’s potential as a precursor in heterocyclic drug synthesis?

Methodological Answer:

- Retrosynthetic Analysis : Identify fragments (e.g., piperidine for kinase inhibitors, pyridine for antiviral agents) .

- Functionalization : Introduce halogens (e.g., Cl at C-3) via electrophilic substitution for cross-coupling .

- Biological Screening : Test derivatives in high-throughput assays (e.g., kinase panels, bacterial growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.